molecular formula C10H9NO B12518627 6-Methylisoquinolin-7-ol

6-Methylisoquinolin-7-ol

Cat. No.: B12518627
M. Wt: 159.18 g/mol
InChI Key: ACTSOENIIQFESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylisoquinolin-7-ol is a heterocyclic compound with the molecular formula C10H9NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by a methyl group attached to the sixth position and a hydroxyl group at the seventh position of the isoquinoline ring.

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinolin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and methyl groups on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Substitution reactions can be achieved using electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 6-Methylisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .

Biological Activity

6-Methylisoquinolin-7-ol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound (C_10H_9NO) features a hydroxyl group (-OH) at the 7-position and a methyl group (-CH₃) at the 6-position on the isoquinoline ring. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential as an antimicrobial agent in therapeutic applications.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhimurium128 µg/mL

This table illustrates the varying effectiveness of this compound against different bacterial strains, indicating its potential role in combating infections.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells, which is critical for cancer treatment.

Mechanism of Action:
The compound's anticancer effects are believed to involve the modulation of key signaling pathways. It has been shown to inhibit the MAPK/ERK pathway, which is crucial for cell growth and survival. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells.

Study on Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that administration of the compound improved cognitive function and reduced markers of oxidative stress in the brain.

Findings:

  • Cognitive Tests: Animals treated with this compound performed significantly better on memory tests compared to controls.
  • Biomarkers: Levels of malondialdehyde (MDA), a marker of oxidative stress, were significantly lower in treated animals.

This suggests that this compound may have potential as a therapeutic agent for neurodegenerative diseases.

Molecular Mechanism

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism.
  • Receptor Modulation: It has been shown to bind to specific receptors, influencing downstream signaling cascades that regulate cell growth and apoptosis.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

6-methylisoquinolin-7-ol

InChI

InChI=1S/C10H9NO/c1-7-4-8-2-3-11-6-9(8)5-10(7)12/h2-6,12H,1H3

InChI Key

ACTSOENIIQFESR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C=NC=C2

Origin of Product

United States

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